molecular formula C6HClF3N3 B14794884 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile

Cat. No.: B14794884
M. Wt: 207.54 g/mol
InChI Key: IILSPTXKUIBARA-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination and fluorination of pyrimidine derivatives . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6HClF3N3

Molecular Weight

207.54 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C6HClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H

InChI Key

IILSPTXKUIBARA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)C#N

Origin of Product

United States

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